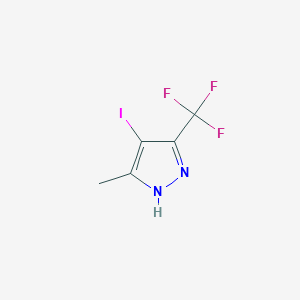

![molecular formula C25H20FN3O B2692652 3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866345-14-4](/img/structure/B2692652.png)

3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

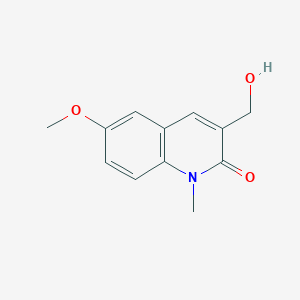

The compound “3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It has a molecular formula of C25H20FN3O and an average mass of 397.444 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[4,3-c]quinoline core structure, substituted with a 4-fluorophenyl group, a 2-methoxybenzyl group, and a methyl group .科学的研究の応用

Fluorescent Properties and Biological Systems Analysis

Research on quinoline derivatives, including compounds similar to 3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline, highlights their efficacy as fluorescent probes. These compounds are utilized extensively in biochemistry and medicine for studying various biological systems, including DNA. Their fluorophore capabilities, derived from fused aromatic systems containing heteroatoms, make them particularly sensitive and selective for such applications. Moreover, certain quinoline derivatives are investigated for their potential as antioxidants and radioprotectors, indicating a broad spectrum of scientific utility beyond fluorescence (Aleksanyan & Hambardzumyan, 2013).

Synthesis and Ligand Potential for Estrogen Receptor

The synthesis of novel pyrazolo[4,3-c]quinoline derivatives demonstrates the compound's potential as ligands for the estrogen receptor. This involves the functionalization of accessible dihydroquinolin-4-ones with various acylating agents, producing pyrazole derivatives through a series of chemical reactions. Such research underlines the compound's significance in medicinal chemistry, particularly in the development of therapeutic agents targeting specific receptors (Kasiotis, Fokialakis, & Haroutounian, 2006).

Antitubercular Activity

The compound's structural analogs have been synthesized and evaluated for their antitubercular properties. Specifically, hexahydro-2H-pyrano[3,2-c]quinoline analogs derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole showed significant activity against Mycobacterium tuberculosis H37Rv. This indicates the compound's potential utility in developing new antitubercular agents, demonstrating its applicability in addressing global health issues such as tuberculosis (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).

Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase

Research into 3-quinoline carboxamides reveals their optimization as selective inhibitors of the ATM kinase. This work is instrumental in probing ATM inhibition in vivo, particularly in combination with DSB-inducing agents like irinotecan in disease-relevant models. The discovery and optimization of such compounds underscore their potential in cancer therapy, providing a basis for further exploration in pharmacological interventions (Degorce, Barlaam, Cadogan, Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, & Thomason, 2016).

Viscosity-Sensitive Fluorescent Probes

The development of viscosity-sensitive fluorescent probes based on 2-phenylbenzo[g]quinoxaline derivatives exemplifies the compound's application in detecting viscosity changes within biological and chemical systems. Such compounds, particularly those with electron-donating groups, exhibit sensitive fluorescence responses, facilitating their use in viscosity measurement and highlighting the role of substituted groups in determining fluorescence properties (Wang, Shi, Jia, Chen, & Ma, 2009).

特性

IUPAC Name |

3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3O/c1-16-7-12-22-20(13-16)25-21(24(27-28-25)17-8-10-19(26)11-9-17)15-29(22)14-18-5-3-4-6-23(18)30-2/h3-13,15H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTFPWMJJOFPDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-methyl-4-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2692574.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2692577.png)

![(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2692578.png)

![6-tert-butyl-8-{[(E)-(2-iodophenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2692579.png)

![6-((2-chlorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2692582.png)

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2692585.png)

![N-(2,3-dimethoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2692587.png)

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2692589.png)

![6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2692591.png)